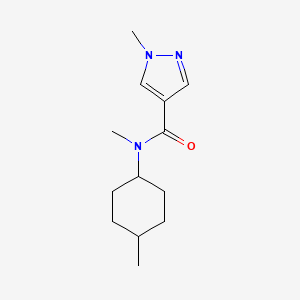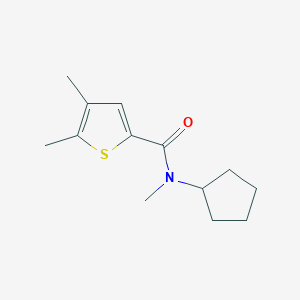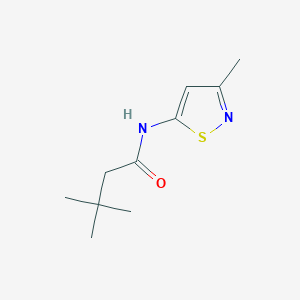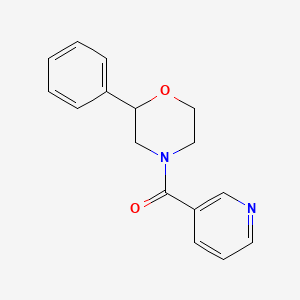
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTTC and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MTTC is not fully understood. However, it has been proposed that MTTC exerts its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. MTTC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MTTC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MTTC inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTTC has also been shown to inhibit the activity of COX-2 and reduce the production of inflammatory mediators. In vivo studies have shown that MTTC exhibits analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
MTTC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. It exhibits potent antitumor activity against various cancer cell lines and has been shown to have anti-inflammatory and analgesic properties. However, there are also some limitations associated with MTTC. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the mechanism of action of MTTC and its potential side effects.
Orientations Futures
There are several future directions for the research on MTTC. One potential direction is to further investigate the mechanism of action of MTTC and its potential side effects. Another direction is to explore the potential applications of MTTC in other fields, such as material science and agriculture. Additionally, the synthesis of novel derivatives of MTTC with improved properties can be explored. Overall, the research on MTTC has significant potential for the development of new drugs and materials with interesting properties.
Méthodes De Synthèse
The synthesis of MTTC involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2-thiazol-5-yl chloride. This intermediate is then reacted with 4-methyl-1,2,4-thiadiazole-5-carboxamide in the presence of a base to yield MTTC. The synthesis of MTTC is a straightforward process, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
MTTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, MTTC has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties. In material science, MTTC has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In agriculture, MTTC has been used as a plant growth regulator to enhance crop yield and quality.
Propriétés
IUPAC Name |
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS2/c1-4-3-6(14-11-4)9-8(13)7-5(2)10-12-15-7/h3H,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDPMBUCOJENFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine](/img/structure/B7504496.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)




